4-(Methylthio)benzoic acid

Overview

Description

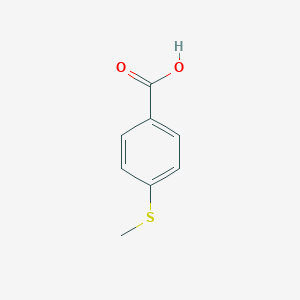

4-(Methylthio)benzoic acid is an organic compound with the molecular formula C8H8O2S. It is a derivative of benzoic acid where a methylthio group (-SCH3) is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Synthetic Routes and Reaction Conditions:

From 4-Methylthiobenzyl Alcohol: One method involves the oxidation of 4-methylthiobenzyl alcohol. The alcohol is dissolved in a suitable solvent like diethylene glycol dimethyl ether and subjected to ultrasonic radiation at 70°C for 30 minutes.

From Aromatic Carboxylic Acid and Sodium Sulfide: Another method involves the reaction of an aromatic carboxylic acid with sodium sulfide in an appropriate solvent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust and scalable processes. These methods ensure high yield and purity of the final product.

Mechanism of Action

Target of Action

It has been observed to interact with dna and potentially other cellular components .

Mode of Action

4-(Methylthio)benzoic acid has been found to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that the compound may interact with DNA or associated proteins to prevent mutagenic events.

Biochemical Pathways

Its ability to prevent dna binding and mutation induction suggests it may influence dna replication and repair pathways .

Pharmacokinetics

Its physicochemical properties such as a predicted logp of 2740 and a predicted water solubility of 0221 mg/ml suggest it may have reasonable bioavailability .

Result of Action

The administration of this compound has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of cellular damage.

Chemical Reactions Analysis

4-(Methylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Various electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Varied depending on the electrophile used.

Scientific Research Applications

4-(Methylthio)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

4-(Methylthio)benzoic acid can be compared with other similar compounds such as:

4-Methylbenzoic Acid: Lacks the sulfur atom, making it less reactive in certain oxidation and substitution reactions.

4-Methylsulfonylbenzoic Acid: Contains a sulfonyl group instead of a methylthio group, leading to different chemical properties and reactivity.

4-Methylthiophenol: Contains a thiol group instead of a carboxylic acid group, making it more reactive in thiol-specific reactions.

Uniqueness: The presence of both a carboxylic acid group and a methylthio group in this compound makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

4-(Methylthio)benzoic acid (CAS Number: 13205-48-6) is an organic compound characterized by its methylthio group attached to a benzoic acid structure. This compound has garnered attention in various fields of research due to its biological activities, which include antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activities of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₈O₂S

- Molecular Weight : 168.22 g/mol

- Melting Point : 193–196 °C

- Appearance : White to cream powder

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could be a candidate for developing new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A comparative study highlighted its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.

Anticancer Potential

Emerging studies have focused on the anticancer properties of this compound. One notable study explored its effects on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The findings indicated that the compound induces apoptosis (programmed cell death) in these cells.

- Cell Line : MCF-7

- IC50 Value : 25 µM

- Cell Line : HCT116

- IC50 Value : 30 µM

The induction of apoptosis was confirmed through flow cytometry analysis, which showed an increase in early apoptotic cells upon treatment with the compound.

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in metabolic pathways. It is hypothesized that the methylthio group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and subsequent interaction with intracellular targets.

Case Studies

- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives, making it a promising candidate for further development in pharmaceuticals aimed at combating resistant strains.

- Antifungal Activity Assessment : In a laboratory setting, the antifungal activity was tested against clinical isolates of Candida species. The results indicated that this compound effectively inhibited biofilm formation, a critical factor in the pathogenicity of Candida infections.

- Cancer Cell Line Studies : A detailed analysis was conducted on the effect of this compound on apoptosis in cancer cell lines. The results demonstrated that treatment led to increased reactive oxygen species (ROS) production, contributing to oxidative stress and subsequent apoptosis in targeted cancer cells.

Properties

IUPAC Name |

4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHCPERWLHBLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157324 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-48-6 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4SWG87DXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-(methylthio)benzoic acid influence its photochemical behavior compared to other sulfur-containing carboxylic acids?

A1: Research indicates that the position of the methylthio group relative to the carboxyl group plays a crucial role in the photochemical properties of this compound. [] Studies using 4-carboxybenzophenone as a triplet sensitizer have shown that this compound participates in photoinduced electron transfer reactions. [, ] The efficiency of this process, along with subsequent reactions like decarboxylation, impacts the compound's ability to initiate free-radical polymerization. For example, radicals localized on carbons adjacent to the sulfur atom, generated after efficient decarboxylation, exhibit higher initiation yields. [] Moreover, aromatic radicals demonstrate greater efficiency as initiators compared to their aliphatic counterparts. []

Q2: Can this compound be used to create self-assembled monolayers (SAMs) on metal surfaces?

A2: Yes, this compound has been successfully incorporated as a ligand in polynuclear cobalt(II,III) complexes that form SAMs on gold surfaces. [] The thioether group within the this compound ligand facilitates adsorption onto the gold surface. These SAMs have shown enhanced electrical robustness compared to similar structures utilizing dinuclear {CuIILnIII} complexes. []

Q3: How does the adsorption of this compound on titanium dioxide (TiO2) surfaces impact its photocatalytic one-electron oxidation?

A3: Studies using time-resolved diffuse reflectance spectroscopy reveal that this compound exhibits a strong affinity for TiO2 surfaces due to the presence of the carboxyl group. [] This adsorption is significantly stronger compared to analogous compounds with -CH2OH or -CH3 groups. [] The high local concentration of this compound on the TiO2 surface facilitates the formation of dimer radical cations upon photocatalytic one-electron oxidation. []

Q4: What is the crystal structure of this compound?

A4: this compound crystallizes in a monoclinic system with the space group P21/a. [] This contrasts with the triclinic system observed in the ortho-substituted isomer, 2-(methylthio)benzoic acid. []

Q5: Can this compound be used as a ligand in the synthesis of single-molecule magnets (SMMs)?

A5: Yes, this compound has been successfully employed as a peripheral ligand in the creation of a Mn12 single-molecule magnet. [] Replacing acetate ligands in a Mn12ac precursor with this compound yielded a new SMM with distinct magnetic properties. [] The presence of the thioether groups in the periphery allows for potential anchoring to metallic surfaces. []

Q6: What computational chemistry studies have been conducted on this compound?

A7: Density functional theory (DFT) calculations using the B3LYP functional have been employed to investigate the electronic structure of this compound. [] These studies revealed that the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is larger for this compound compared to its ortho-substituted isomer. [] This information provides insights into the relative reactivity and stability of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.